molecular formula C16H15ClN2O3 B6105965 2-chloro-N'-[1-(2,5-dihydroxyphenyl)propylidene]benzohydrazide

2-chloro-N'-[1-(2,5-dihydroxyphenyl)propylidene]benzohydrazide

Cat. No. B6105965
M. Wt: 318.75 g/mol
InChI Key: BSNMEXIZWFSVHO-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N'-[1-(2,5-dihydroxyphenyl)propylidene]benzohydrazide, also known as CDPB, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is a hydrazone derivative of benzohydrazide, and it has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-chloro-N'-[1-(2,5-dihydroxyphenyl)propylidene]benzohydrazide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In addition, this compound has been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In addition, this compound has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Furthermore, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N'-[1-(2,5-dihydroxyphenyl)propylidene]benzohydrazide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified in large quantities. In addition, this compound has been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, one limitation of using this compound in lab experiments is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.

Future Directions

There are many potential future directions for research on 2-chloro-N'-[1-(2,5-dihydroxyphenyl)propylidene]benzohydrazide. For example, further studies could be carried out to investigate its potential use as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. In addition, further studies could be carried out to investigate its mechanism of action and to identify potential targets for drug development. Furthermore, studies could be carried out to investigate the potential use of this compound in combination with other drugs or therapies to enhance its effects.

Synthesis Methods

The synthesis of 2-chloro-N'-[1-(2,5-dihydroxyphenyl)propylidene]benzohydrazide involves the reaction of 2,5-dihydroxybenzaldehyde with 2-chlorobenzohydrazide in the presence of a suitable catalyst. The resulting product is then purified using standard techniques such as column chromatography or recrystallization.

Scientific Research Applications

2-chloro-N'-[1-(2,5-dihydroxyphenyl)propylidene]benzohydrazide has been extensively studied for its potential applications in scientific research. It has been shown to have a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In addition, this compound has been investigated for its potential use as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

2-chloro-N-[(E)-1-(2,5-dihydroxyphenyl)propylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-2-14(12-9-10(20)7-8-15(12)21)18-19-16(22)11-5-3-4-6-13(11)17/h3-9,20-21H,2H2,1H3,(H,19,22)/b18-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNMEXIZWFSVHO-NBVRZTHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)C1=CC=CC=C1Cl)C2=C(C=CC(=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\NC(=O)C1=CC=CC=C1Cl)/C2=C(C=CC(=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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